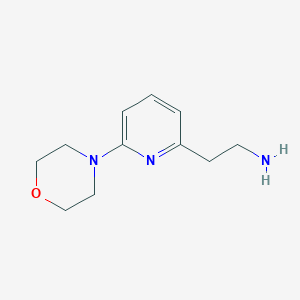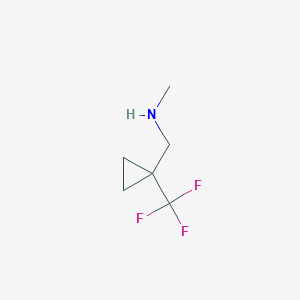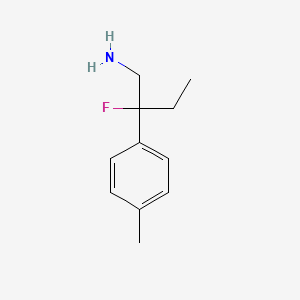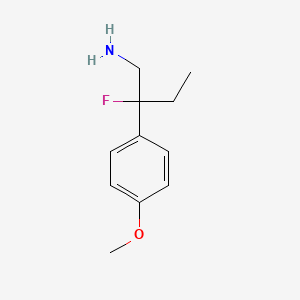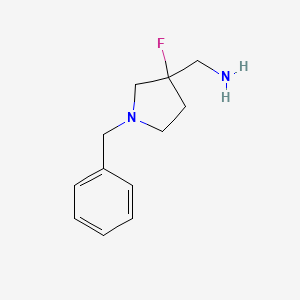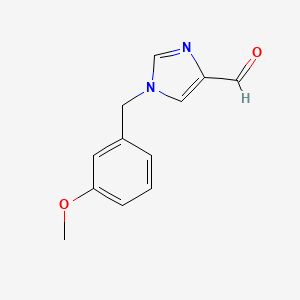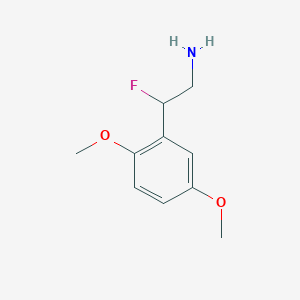
2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
説明
The compound is a derivative of phenethylamines, which are a class of compounds with various applications in medicinal chemistry . They can be psychoactive and are often used in the research of new therapeutic agents .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile have been synthesized via reactions like the Cadogan reaction . This involves the treatment of o-nitrobiaryls with phosphorous-III reagents, resulting in a reduction in the nitro group with concomitant ring closure to a pyrrole ring .科学的研究の応用
Synthesis and Structural Analysis
Research on 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine focuses on its synthesis and the investigation of its structural activity relationships. One study details the synthesis of novel 4-thio-substituted analogs of this compound, highlighting its potential as a potent ligand for 5-HT2A/C receptors with varying agonistic or antagonistic activities based on the substituent's size and lipophilicity (Trachsel, 2003). Another study confirms the identity of a related compound through comprehensive analytical techniques, emphasizing the compound's possible psychoactive effects in humans due to its structural similarity to known psychoactive substances (Power et al., 2015).
Chiral Auxiliary and Optical Resolution
The compound's derivative, 1-(2,5-dimethoxyphenyl)ethylamine, has been utilized as a chiral auxiliary for diastereoselective alkylation, demonstrating its utility in enantioselective synthesis and the facilitation of optical resolution processes (Kohara et al., 1999).
Chemical Derivatization and Analytical Applications
Marfey's reagent, another derivative, has been applied in the separation and identification of enantiomeric isomers of amino acids and amine compounds, showcasing the broad utility of this chemical class in analytical chemistry and the pharmaceutical industry for the determination of enantiomeric purity (B'hymer et al., 2003).
Pharmacological and Neuropharmacological Research
The compound and its analogs have been the subject of pharmacological studies, such as the comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens, to understand their potent agonistic effects on 5-HT2A receptors and their implications for hallucinogenic effects in humans, providing insight into the molecular basis of their psychoactivity (Elmore et al., 2018).
Anticancer Research
Furthermore, derivatives of this compound have been explored for their potential as anticancer agents, with studies synthesizing new compounds and evaluating their cytotoxic activities against various cancer cell lines, highlighting the compound's relevance in medicinal chemistry and drug development (Yamali et al., 2017).
作用機序
Target of Action
The primary target of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is the 5-hydroxytryptamine receptor, also known as the serotonin receptor . This receptor plays a crucial role in transmitting signals in the brain and contributes to various biological and neurological processes such as mood, appetite, and sleep .
Mode of Action
This compound interacts with its target, the 5-hydroxytryptamine receptor, by acting as a potent agonist . This means that it binds to the receptor and activates it, triggering a response. The activation of the serotonin receptor can lead to various changes in the body, including alterations in mood and perception .
Biochemical Pathways
It is known that the activation of the serotonin receptor can influence several downstream effects, including the release of other neurotransmitters and the regulation of certain neural circuits .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and distributed in the body . The compound is likely metabolized by the liver, with oxidative deamination resulting in various metabolites .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its activation of the serotonin receptor. This can lead to a range of effects, from changes in mood and perception to potential hallucinations, depending on the dose and individual’s response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound. Additionally, individual factors such as genetics, age, and health status can influence how a person responds to the compound .
生化学分析
Biochemical Properties
2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes often involves hydroxylation and demethylation reactions. Additionally, this compound can bind to serotonin receptors, influencing neurotransmitter pathways and potentially altering mood and perception .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin receptors. This interaction can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate many of its psychoactive effects. This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in altered gene expression and cellular responses . Additionally, this compound may inhibit or activate specific enzymes, further influencing cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological and behavioral changes. For instance, in rodent models, high doses of this compound have been associated with increased locomotor activity and altered behavioral responses . Additionally, toxic or adverse effects may occur at very high doses, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its hydroxylation and demethylation. These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s metabolism can also influence metabolic flux and the levels of specific metabolites within cells, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in particular tissues . This distribution pattern can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes . Understanding this localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLVIDQJWQECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1470308.png)


![2-[2-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1470311.png)


![N,2-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470317.png)
